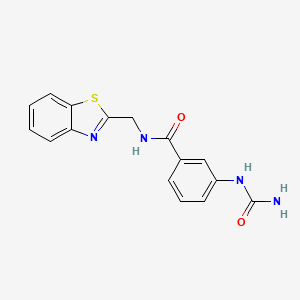
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide, also known as BZML, is a compound that has gained significant attention in the scientific community due to its potential in various research applications.
作用機序
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exerts its biological effects through the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide binds to the colchicine-binding site of tubulin, leading to the disruption of microtubule formation and cell cycle arrest. This mechanism of action makes N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has also been shown to inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can affect its efficacy in certain assays. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide also requires further optimization and testing in vivo to determine its potential as a therapeutic agent.
将来の方向性
For N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide research include optimization of synthesis methods, evaluation of its efficacy in animal models, and development of analogs with improved solubility and potency. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has the potential to be a valuable tool in cancer therapy, neuroprotection, and antimicrobial activity research.
合成法
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with N-(tert-butoxycarbonyl)-3-aminobenzamide followed by deprotection and coupling reactions. The final product is obtained through purification and characterization methods such as column chromatography and NMR spectroscopy.
科学的研究の応用
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has shown potential in various research applications such as cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exhibits cytotoxicity against different cancer cell lines such as breast cancer, prostate cancer, and lung cancer. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-16(22)19-11-5-3-4-10(8-11)15(21)18-9-14-20-12-6-1-2-7-13(12)23-14/h1-8H,9H2,(H,18,21)(H3,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLHBXWRGHILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=CC(=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

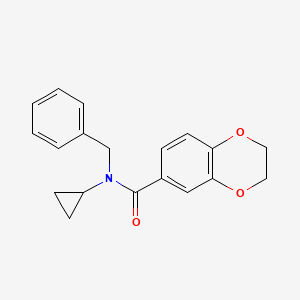
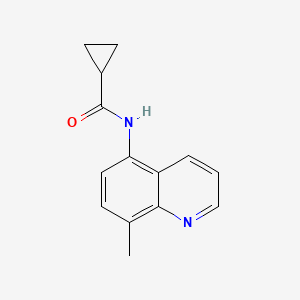
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)

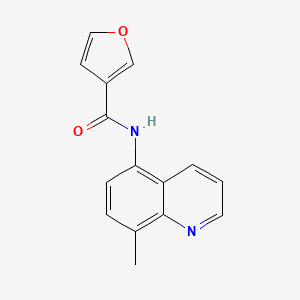
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
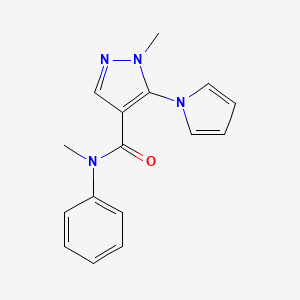
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)